molecular formula C18H24BrN3O2 B8092719 tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate

tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate

Cat. No.: B8092719
M. Wt: 394.3 g/mol
InChI Key: LJIOPYIRIXFZLY-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a bromobenzylamino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base like sodium hydride.

    Bromobenzylation: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.

    Cyanation: The cyano group is introduced through a cyanation reaction, typically using a cyanating agent such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity to certain proteins, while the cyano group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((4-chlorobenzyl)amino)-4-cyanopiperidine-1-carboxylate
  • tert-Butyl 4-((4-fluorobenzyl)amino)-4-cyanopiperidine-1-carboxylate
  • tert-Butyl 4-((4-methylbenzyl)amino)-4-cyanopiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromobenzyl group, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents like chlorine or fluorine.

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylamino]-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2/c1-17(2,3)24-16(23)22-10-8-18(13-20,9-11-22)21-12-14-4-6-15(19)7-5-14/h4-7,21H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIOPYIRIXFZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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